molecular formula C13H17BrO B1371016 1-(3-Bromophenyl)-4,4-dimethylpentan-3-one CAS No. 1099653-33-4

1-(3-Bromophenyl)-4,4-dimethylpentan-3-one

Cat. No.: B1371016
CAS No.: 1099653-33-4
M. Wt: 269.18 g/mol
InChI Key: PWOJPHSQPDWIPE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4,4-dimethylpentan-3-one is a brominated aromatic ketone characterized by a 3-bromophenyl group attached to a branched pentan-3-one backbone with two methyl substituents at the 4-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of agrochemicals and pharmaceuticals . Its structural rigidity and electron-withdrawing bromine substituent enhance its reactivity in nucleophilic addition and condensation reactions, making it valuable for constructing complex molecules.

Properties

IUPAC Name

1-(3-bromophenyl)-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOJPHSQPDWIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4,4-dimethylpentan-3-one typically involves the bromination of a suitable precursor, followed by a series of organic reactions to introduce the desired functional groups. One common method involves the bromination of 3-phenylpentan-3-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromophenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3-Bromophenyl)-4,4-dimethylpentan-3-one, highlighting differences in substituents, applications, synthesis methods, and biological activities:

Compound Molecular Formula Substituents Applications Synthesis Method Biological Activity/Notes References
This compound C₁₃H₁₇BrO 3-Br, 4,4-dimethyl Synthetic intermediate Not explicitly reported; likely aldol condensation No direct cytotoxicity data
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one C₁₃H₁₇ClO 4-Cl, 4,4-dimethyl Pesticide intermediate Aldol condensation with NaOH catalyst Used in agrochemical synthesis
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 3-Br, propenone linked to p-tolyl Anticancer research Microwave-assisted Claisen-Schmidt IC₅₀ = 422.22 µg/mL (MCF-7 cells)
1-(4-Bromophenyl)pentan-3-one C₁₁H₁₃BrO 4-Br, linear pentan-3-one Building block for organic synthesis Not reported Commercial availability noted
1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one C₁₃H₁₇NO₃ 3-NO₂, 4,4-dimethyl Pesticide intermediate Aldol condensation with NaOH catalyst Structural analog for agrochemical development

Structural and Functional Differences

  • Substituent Effects: Halogen Position: The 3-bromo substituent in the target compound vs. 4-chloro in its analog (C₁₃H₁₇ClO) alters electronic distribution. Bromine’s larger size and polarizability may enhance electrophilic reactivity compared to chlorine .
  • Biological Activity :

    • Chalcone derivatives (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one) exhibit cytotoxicity due to the α,β-unsaturated ketone moiety, which facilitates Michael addition with cellular thiols. The target compound lacks this conjugated system, explaining its absence in cytotoxic studies .
    • Nitro and chloro analogs are prioritized in pesticide synthesis due to their stability and interaction with biological targets .

Commercial and Industrial Relevance

  • This compound is commercially available (250 mg for €437), reflecting its demand in research .
  • The 4-chlorophenyl analog is explicitly cited as a “very important intermediate in the pesticides industry,” underscoring the role of halogenated ketones in agrochemical development .

Biological Activity

1-(3-Bromophenyl)-4,4-dimethylpentan-3-one is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a bromine atom attached to a phenyl ring linked to a pentanone structure with two methyl groups at the fourth carbon. Its chemical formula is C12H15BrO\text{C}_{12}\text{H}_{15}\text{BrO} and it has the CAS number 1099653-33-4.

Chemical Structure and Properties

The structural characteristics of this compound suggest significant reactivity and potential interactions with biological targets:

  • Molecular Formula : C₁₂H₁₅BrO
  • Functional Groups : Ketone (C=O), Bromine (Br), Aromatic ring
  • Molecular Weight : Approximately 265.15 g/mol

Synthesis

The synthesis of this compound typically involves several organic reactions that introduce the bromine atom and construct the pentanone structure. Common methods include:

  • Bromination : Substitution of hydrogen on the phenyl ring with bromine.
  • Alkylation : Formation of the pentanone skeleton through alkylation reactions.
  • Purification : Techniques such as distillation or chromatography to isolate the desired product.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Studies have shown that compounds with similar structures often exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit enzyme functions essential for microbial survival.

Anticancer Activity

Research into the anticancer potential of this compound indicates promising results. The presence of the bromine atom enhances its reactivity, which may lead to interactions with cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism or proliferation.
  • Receptor Interaction : It could bind to receptors involved in signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, contributing to its cytotoxic effects against cancer cells .

Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of brominated ketones showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, indicating effective concentration ranges for clinical relevance.

CompoundMIC (µg/mL)Target Organisms
This compound50E. coli, S. aureus
Control (Ampicillin)10E. coli

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls:

Cell LineIC₅₀ (µM)Apoptosis Rate (%)
MCF-7 (Breast Cancer)2045
HeLa (Cervical Cancer)1555

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromophenyl)-4,4-dimethylpentan-3-one
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